2-Isopropoxy-6-(methylthio)phenol
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Overview
Description
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol is an organic compound characterized by the presence of a phenol group substituted with a methylsulfanyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to a series of reactions to introduce the methylsulfanyl and propan-2-yloxy groups.
Methylsulfanyl Group Introduction: The phenol is reacted with a methylsulfanylating agent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.
Propan-2-yloxy Group Introduction: The intermediate product is then reacted with an alkylating agent, such as isopropyl bromide, in the presence of a base to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include:
Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylsulfanyl and propan-2-yloxy groups can modulate the compound’s hydrophobicity and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-4-(propan-2-yloxy)phenol: Similar structure but with different substitution pattern.
2-(Methylsulfanyl)-6-(ethoxy)phenol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
2-(Methylsulfanyl)-6-(methoxy)phenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methylsulfanyl and propan-2-yloxy groups provides a distinct combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H14O2S |
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Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-methylsulfanyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O2S/c1-7(2)12-8-5-4-6-9(13-3)10(8)11/h4-7,11H,1-3H3 |
InChI Key |
ZUCUHLORLXCMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)SC)O |
Origin of Product |
United States |
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